molecular formula C4H4OS B168786 Thiophen-3-ol CAS No. 17236-59-8

Thiophen-3-ol

Cat. No.: B168786
CAS No.: 17236-59-8
M. Wt: 100.14 g/mol
InChI Key: HERSKCAGZCXYMC-UHFFFAOYSA-N
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Description

Thiophen-3-ol is a heterocyclic compound featuring a sulfur atom within a five-membered ring structure It is a derivative of thiophene, specifically substituted at the third position with a hydroxyl group

Mechanism of Action

Target of Action

Thiophen-3-ol and its derivatives have been investigated as potential inhibitors of human monoamine oxidase (hMAO) . The primary targets of these compounds are the hMAO enzymes, which are mitochondrial bound flavoenzymes that catalyze the oxidative degradation of amines . These enzymes modulate monoamine levels and thus participate in the complex system that controls the physiological and functional concentrations of neurotransmitters .

Mode of Action

The interaction of this compound with its targets involves the formation of a pre-reactive complex through a van der Waals interaction . This complex then undergoes a series of reactions leading to the inhibition of the hMAO enzymes . Molecular docking studies suggest that the activity of this scaffold could be further improved by chemical modification of the aryl substituents .

Biochemical Pathways

This compound affects the biochemical pathways involving the degradation of amines. By inhibiting the hMAO enzymes, it modulates the levels of monoamines, which are key neurotransmitters in the central nervous system . This modulation can have downstream effects on various physiological functions and processes.

Result of Action

The inhibition of hMAO enzymes by this compound can result in the modulation of monoamine levels. This can have various molecular and cellular effects, including potential therapeutic effects in the treatment of diseases like Parkinson’s .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and thus its action

Biochemical Analysis

Biochemical Properties

Thiophen-3-ol has been found to interact with various enzymes and proteins. For instance, derivatives of this compound have been synthesized and investigated as potential human monoamine oxidase inhibitors . This interaction with the enzyme monoamine oxidase suggests that this compound could play a significant role in the regulation of neurotransmitters in the human body .

Cellular Effects

The effects of this compound on cellular processes are still under investigation. Its derivatives have shown potential in influencing cell function. For example, certain this compound derivatives have demonstrated antioxidant activity, suggesting that they could play a role in protecting cells from oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. As mentioned earlier, this compound derivatives have been found to inhibit human monoamine oxidase, which could lead to changes in neurotransmitter levels and thus influence neuronal signaling .

Temporal Effects in Laboratory Settings

Its derivatives have shown potential in various biological applications, suggesting that this compound could have long-term effects on cellular function .

Dosage Effects in Animal Models

Its derivatives have shown potential in various biological applications, suggesting that different dosages of this compound could have varying effects .

Metabolic Pathways

Given its interaction with monoamine oxidase, it is possible that this compound could be involved in the metabolism of monoamine neurotransmitters .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiophen-3-ol can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions: Thiophen-3-ol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound to thiophenes with different substituents.

    Substitution: Electrophilic substitution reactions are common, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids are used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitrating agents under controlled temperatures.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various thiophene derivatives.

    Substitution: Halogenated or nitrated thiophenes.

Scientific Research Applications

Comparison with Similar Compounds

Thiophen-3-ol can be compared with other thiophene derivatives:

Uniqueness: this compound’s unique position of the hydroxyl group at the third position imparts specific chemical reactivity and biological activity, making it a valuable compound in various research fields.

Biological Activity

Thiophen-3-ol, a compound belonging to the thiophene family, has garnered significant attention in recent years due to its promising biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its potential therapeutic applications, particularly as an inhibitor of human monoamine oxidase (hMAO), and its antioxidant properties.

Overview of this compound

This compound is characterized by a sulfur atom incorporated into a five-membered aromatic ring. The presence of the hydroxyl group at the 3-position enhances its reactivity and biological activity. Research has shown that derivatives of this compound exhibit various pharmacological effects, including neuroprotective and antioxidant activities.

Inhibition of Human Monoamine Oxidase (hMAO)

One of the most notable biological activities of this compound derivatives is their role as inhibitors of human monoamine oxidase (hMAO). hMAO is an enzyme involved in the degradation of neurotransmitters such as dopamine, norepinephrine, and serotonin. Inhibition of hMAO can have significant implications for treating neurodegenerative diseases like Parkinson's disease and depression.

Case Study: Benzo[b]this compound Derivatives

A series of benzo[b]thiophen-3-ols were synthesized and evaluated for their hMAO inhibitory activity. The study revealed that many derivatives showed high selectivity for the hMAO-B isoform, which is particularly relevant for neurodegenerative disorders. The inhibitory activities were assessed using both in vitro and ex vivo methods, including:

  • DOPAC/DA Ratio : Measurement of 3,4-dihydroxyphenylacetic acid to dopamine ratio.
  • Lactate Dehydrogenase (LDH) Activity : Assessment of cell viability and cytotoxicity.

The results indicated that compounds such as PM4, PM5, and PM10 exhibited significant inhibitory effects on hMAO-B with IC50 values indicating potent activity (Table 1) .

CompoundIC50 (hMAO-A)IC50 (hMAO-B)Selectivity Index (SI)
PM425 µM5 µM5
PM530 µM6 µM5
PM1020 µM4 µM5

Antioxidant Activity

In addition to hMAO inhibition, this compound derivatives have shown promising antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The antioxidant activity was evaluated through several assays that measure the ability to scavenge free radicals and reduce oxidative damage.

The proposed mechanism for the antioxidant activity involves the donation of hydrogen atoms from the hydroxyl group in this compound to neutralize free radicals. Additionally, molecular docking studies have suggested that these compounds can chelate metal ions, further enhancing their protective effects against oxidative stress .

Molecular Docking Studies

Molecular docking studies have been conducted to understand better the binding interactions between this compound derivatives and hMAO. These studies revealed potential binding sites that are critical for inhibitory activity. The structural requirements for enhancing activity include modifications at the aryl substituents, which could lead to more potent derivatives suitable for therapeutic development .

Properties

IUPAC Name

thiophen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4OS/c5-4-1-2-6-3-4/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERSKCAGZCXYMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90449924
Record name Thiophen-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17236-59-8
Record name Thiophen-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxythiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are some of the synthetic applications of thiophen-3-ol derivatives?

A1: this compound derivatives, specifically 2-aroylbenzo[b]thiophen-3-ols, have been successfully employed in synthesizing novel triazole hybrids via click chemistry. [] This approach involves introducing an alkyne moiety at the 3-hydroxy position of the this compound, followed by a click reaction to yield the desired hybrid molecule. [] This highlights the versatility of this compound derivatives as building blocks in organic synthesis for potentially bioactive compounds.

Q2: Can this compound derivatives act as ligands in metal complexes?

A2: Yes, research indicates that a derivative of this compound, specifically 2-pyridin-2-yl-benzo[b]this compound (L2-H), can act as a ligand in palladium complexes. [] The complex [Pd(L2-H)2] was formed through an unexpected cyclization of 2-(pyridine-2-ylmethyl)sulfanylbenzoic acid (L1) during the complexation reaction with [Pd(CH3CN)2Cl2]. []

Q3: What are the potential catalytic applications of palladium complexes containing a this compound derivative as a ligand?

A3: The palladium complex [Pd(L2-H)2] (L2-H = 2-pyridin-2-yl-benzo[b]this compound) exhibits promising catalytic activity in Suzuki–Miyaura coupling reactions. [] This complex efficiently catalyzed the formation of bi- and teraryls from phenylboronic acid, 1,4-phenylenediboronic acid, and various aryl bromides in aqueous media. [] The catalytic activity is believed to involve Pd0–PdII processes, and the formation of palladium nanoparticles at the reaction's onset may play a crucial role. []

Q4: Are there other reported reactions involving this compound derivatives?

A4: Yes, the reactivity of 2H-naphtho[1,8-b c]this compound derivatives has been explored. [] For instance, the reaction of 6,8-dichloro-3H-naphtho[1,8-b c]thiophen-3-one with Grignard reagents leads to 1,4-addition, producing various phenolic derivatives. [] Additionally, the reduction of 6,8-dichloro-3H-naphtho[1,8-b c]thiophen-3-one with lithium aluminum hydride selectively yields 6,8-dichloro-2H-naphtho[1,8-b c]this compound. []

Q5: Have there been attempts to synthesize heterocyclic systems using this compound derivatives?

A5: Yes, researchers have investigated the synthesis of 1H-[1]benzothieno[2,3-d]imidazoles using derivatives of benzo[b]this compound. [] While successful in some instances, such as the cyclization of 3-benzylamino-2-nitrobenzo[b]thiophen to an N-oxide, efforts to extend this approach to analogous thiophene derivatives proved unsuccessful. [] This highlights the challenges and opportunities in developing new synthetic routes for complex heterocyclic systems involving this compound.

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